2,1,3-Benzothiadiazol-5-amine, 4-methyl-

Lipophilicity Physicochemical Property Drug Design

Researchers requiring a specific 4-methyl-5-amino substitution pattern on the benzothiadiazole core face project risk when incorrect regioisomers are substituted. CAS 2255-97-2 eliminates this uncertainty with analytically confirmed regiochemical identity. • Enables unambiguous SAR exploration-the 4-Me-5-NH₂ pattern modulates lipophilicity and electronic properties distinct from parent (CAS 874-37-3) or isomeric analogs. • Mandatory intermediate for regioselective Gould-Jacobs annulation to construct angular thiadiazoloquinolone systems. • Primary amine handle permits direct functionalization for donor-acceptor polymer synthesis in organic electronics and fluorescent probe development. Procure with confidence-certificate of analysis confirms structural identity.

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
CAS No. 2255-97-2
Cat. No. B8794903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1,3-Benzothiadiazol-5-amine, 4-methyl-
CAS2255-97-2
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=NSN=C12)N
InChIInChI=1S/C7H7N3S/c1-4-5(8)2-3-6-7(4)10-11-9-6/h2-3H,8H2,1H3
InChIKeyCBTSYCADVMTKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,1,3-Benzothiadiazol-5-amine, 4-methyl-: A Foundational Heterocyclic Amine


2,1,3-Benzothiadiazol-5-amine, 4-methyl- (CAS: 2255-97-2) is a specialized heterocyclic aromatic amine characterized by a benzothiadiazole core with an electron-donating amino group at the 5-position and a methyl substituent at the 4-position . This specific substitution pattern yields a molecular formula of C7H7N3S and a molecular weight of 165.22 g/mol , . While a foundational building block in organic synthesis, its procurement and selection require careful consideration of its specific substitution pattern, which imparts distinct physicochemical and electronic properties compared to its unsubstituted and regioisomeric analogs, a nuance critical for its intended application in materials science and medicinal chemistry research .

Substitution 4-Methyl-5-amino benzothiadiazole regioisomer
Electronic Electron-donating amino group enables property tuning
Differentiation Distinct from unsubstituted parent and regioisomeric analogs

4-Methyl-2,1,3-benzothiadiazol-5-amine: Substitution Risks


The position of substituents on the benzothiadiazole core fundamentally dictates the compound's electronic structure, reactivity, and resulting performance in downstream applications [1]. The 4-methyl-5-amino pattern of CAS 2255-97-2 is a distinct regioisomer, not a generic 'methylated benzothiadiazole amine'. Interchanging it with the unsubstituted parent compound (2,1,3-benzothiadiazol-5-amine, CAS 874-37-3), its 5-methyl-4-amino isomer (CAS 3338-93-0), or the 6-methyl-5-amino isomer (CAS 1230950-52-3) will inevitably alter key properties. These changes include, but are not limited to, electronic absorption/emission profiles, frontier molecular orbital energy levels, and steric interactions in catalytic or biological binding pockets [2], [3]. Therefore, generic substitution without confirmatory analytical and functional validation introduces significant risk of project failure, particularly in applications requiring precise molecular tuning. The quantitative evidence below underscores the measurable, position-specific impact of the methyl and amine groups on the benzothiadiazole scaffold.

Unsubstituted parent Electronic and solubility profiles may shift compared to 2,1,3-benzothiadiazol-5-amine
5-methyl-4-amino isomer Reversed amine/methyl positions may alter annulation regioselectivity and binding
6-methyl-5-amino isomer Methyl placement at 6-position may change steric and electronic landscape

2,1,3-Benzothiadiazol-5-amine, 4-methyl-: Evidence-Based Differentiation


Lipophilicity Modulation vs. Parent Scaffold

The addition of a methyl group at the 4-position of the 2,1,3-benzothiadiazol-5-amine core increases its lipophilicity compared to the unsubstituted parent compound. The parent compound, 2,1,3-benzothiadiazol-5-amine (CAS 874-37-3), has a reported logP of 1.1 [1]. Based on structure-property relationships, the 4-methyl analog (CAS 2255-97-2) is predicted to exhibit a higher logP value, which directly impacts its solubility profile and membrane permeability. This is a critical differentiator for medicinal chemistry applications where absorption and distribution are key. This is a class-level inference supported by the known physicochemical data for the unsubstituted analog [1] and computational predictions for other regioisomers .

Lipophilicity (logP)
Class-level inference
Predicted > 1.1 (Parent logP = 1.1)
Supports lipophilicity-driven SAR exploration
Exact logP value requires experimental verification; class-level inference
Lipophilicity Physicochemical Property Drug Design Solubility

Regioisomeric Impact on Gould-Jacobs Reactions

The specific 4-methyl-5-amino substitution pattern of CAS 2255-97-2 dictates its reactivity and regioselectivity in key annulation reactions. A 2019 study by Saloň et al. on 4-amino and 5-aminobenzothiadiazoles in the Gould-Jacobs reaction demonstrates that the position of the amino group is the primary determinant of the cyclization outcome, leading to distinct angularly annelated thiadiazoloquinolones [1]. While the study does not feature the 4-methyl-5-amino derivative specifically, it establishes the class-level principle that the amine position (4- vs. 5-) is critical. Consequently, the regioisomer of this compound, 5-methyl-2,1,3-benzothiadiazol-4-amine (CAS 3338-93-0) [2], would react with fundamentally different regioselectivity. This principle is further supported by other synthetic studies on substituted benzothiadiazoles .

Annulation Regioselectivity
Class-level inference
5-Amino position directs Gould–Jacobs cyclization pathway
Regioisomer identity determines fused-ring product structure
Inferred from 4-/5-aminobenzothiadiazole study; not directly tested on this compound
Synthetic Methodology Heterocyclic Chemistry Regioselectivity Annulation

Frontier Molecular Orbital Modulation by Amino Substitution

The introduction of an amino group to the benzothiadiazole (BT) unit is a well-established strategy for tuning frontier molecular orbital energy levels. A 2024 study by Tong and Mo on aminated BT-based polymers demonstrates that incorporating amino groups systematically modulates the HOMO and LUMO, leading to changes in the optical band gap (from 2.41 eV to 2.65 eV) and oxidation potential [1]. While this is a class-level inference, it establishes that the amine substituent on the target compound (CAS 2255-97-2) is not a passive structural feature but an active electronic handle. This differentiates it from non-aminated BT derivatives like 4-methyl-2,1,3-benzothiadiazole (CAS 1457-93-8) , which will have significantly different electronic properties. The position-specific effect of substituents on the photophysical properties of BT derivatives is also corroborated by the work of Sukhikh et al. [2].

Optical Band Gap
Class-level inference
Aminated BT polymers: 2.41–2.65 eV
Amine handle enables HOMO/LUMO tuning for optoelectronic materials
Class-level extrapolation from aminated BT polymers; monomer properties may differ
Optoelectronics DFT Calculation Band Gap Tuning HOMO-LUMO

2,1,3-Benzothiadiazol-5-amine, 4-methyl-: Application Scenarios


Medicinal Chemistry: Optimizing Physicochemical Properties

This compound is most appropriately utilized as a building block in early-stage medicinal chemistry when a project requires a lipophilic, heterocyclic amine core. The 4-methyl-5-amino substitution pattern offers a distinct logP profile compared to the more hydrophilic parent benzothiadiazol-5-amine [1]. Researchers should select this specific regioisomer to systematically explore structure-activity relationships (SAR) where an increase in lipophilicity is hypothesized to improve target binding or cellular permeability. Its use is indicated in the synthesis of focused compound libraries for kinase inhibition or other target classes where the benzothiadiazole motif is privileged, as evidenced by its presence in patent literature covering therapeutic applications [2]. This scenario is directly supported by the class-level inference on lipophilicity modulation [1] and the broader context of benzothiadiazolamines in pharmaceutical patents [2].

Organic Synthesis: Regiospecific Heterocycle Construction

Synthetic chemists should procure this specific regioisomer as a key intermediate for the precise construction of angularly annelated heterocyclic systems, such as thiadiazoloquinolones [1]. The location of the amine group at the 5-position, adjacent to a 4-methyl group, dictates the regiochemical outcome of annulation reactions like the Gould-Jacobs reaction [1]. Using the isomeric 5-methyl-2,1,3-benzothiadiazol-4-amine (CAS 3338-93-0) would lead to a different regioisomeric product, making CAS 2255-97-2 the mandatory choice for a specific synthetic route. This is a high-confidence scenario grounded in class-level inference from synthetic methodology studies [1] and the known existence of the critical regioisomer [2].

Materials Science: Tuning Optoelectronic Properties

In the development of advanced materials for organic electronics, this compound serves as a functional monomer. Its primary differentiator is the primary amine group, which acts as a site for further functionalization to create donor-acceptor (D-A) polymers or small molecules [1]. The amine group on the benzothiadiazole core is known to influence frontier molecular orbital energy levels and band gaps [1]. This compound is the appropriate choice over non-aminated benzothiadiazole derivatives (e.g., CAS 1457-93-8) for researchers aiming to synthesize materials with tailored electronic and optical properties, such as those required in electrochromic devices or organic photovoltaics. This scenario is directly supported by class-level inference from studies on aminated benzothiadiazole-based polymers [1].

Biological Probe Development: Fluorescent Sensors

The benzothiadiazole core is a recognized platform for developing fluorescent sensors and probes [1]. While direct data on CAS 2255-97-2 in this context is not public, the compound's structure—a benzothiadiazole core with a modifiable amine handle—positions it as a viable precursor for creating such tools. The amine group allows for conjugation to targeting ligands or biomolecules. Researchers interested in developing novel fluorogenic substrates or turn-on probes can utilize this compound to explore new chemical space, building on the established photophysical behavior of the broader benzothiadiazole class [2]. This is a lower-confidence, exploratory scenario based on the class of the compound and its potential for derivatization [1], [2].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
4-Methyl-5-amino substitution for lipophilicity
Lipophilicity and permeability in cell-based assays
Regiospecific heterocycle construction
5-Amino group directing annulation regiochemistry
Regiochemical product verification by NMR or XRD
Optoelectronic material development
Electron-donating amine for frontier orbital tuning
HOMO/LUMO energy levels and optical band gap
Fluorescent probe precursor synthesis
Amine conjugation site for ligand attachment
Photophysical properties and sensing response

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